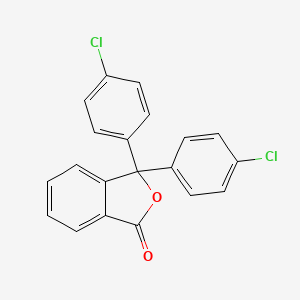
4-(Chloromethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with chloromethylating agents. One common method is the reaction of oxazolidin-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted oxazolidinones with various functional groups.
Oxidation: Oxidized derivatives of oxazolidinone.
Reduction: Methyl-substituted oxazolidinones.
Scientific Research Applications
4-(Chloromethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1,3-oxazolidin-2-one: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,3-oxazolidin-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methyl)-1,3-oxazolidin-2-one: Lacks the halogen atom, making it less reactive.
Uniqueness
4-(Chloromethyl)-1,3-oxazolidin-2-one is unique due to its chloromethyl group, which imparts specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
62941-88-2 |
|---|---|
Molecular Formula |
C4H6ClNO2 |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
InChI Key |
MWGJVZIMGXSJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


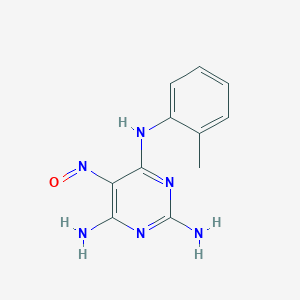
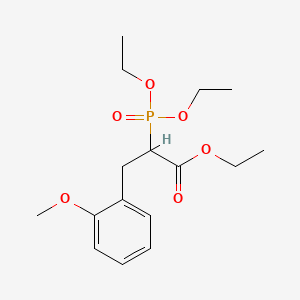
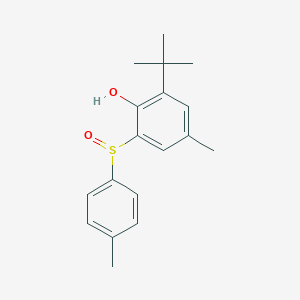
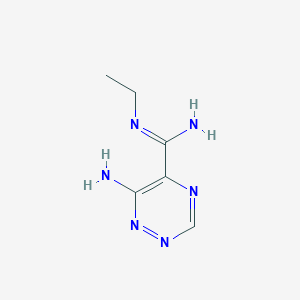

![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)
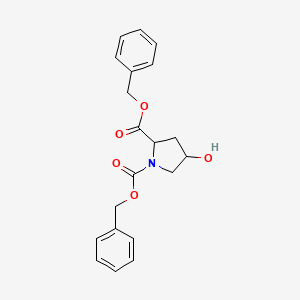
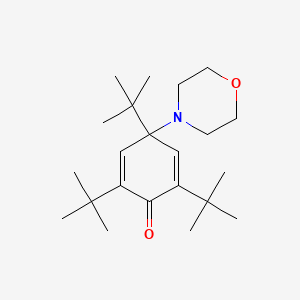
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
